molecular formula C6H10INO B7987839 1-((R)-3-Iodo-pyrrolidin-1-yl)-ethanone

1-((R)-3-Iodo-pyrrolidin-1-yl)-ethanone

Cat. No.: B7987839
M. Wt: 239.05 g/mol
InChI Key: AJCWBWLVIQIHHI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(®-3-Iodo-pyrrolidin-1-yl)-ethanone is an organic compound that features a pyrrolidine ring substituted with an iodine atom and an ethanone group

Preparation Methods

The synthesis of 1-(®-3-Iodo-pyrrolidin-1-yl)-ethanone typically involves the iodination of a pyrrolidine derivative followed by the introduction of an ethanone group. One common synthetic route includes:

    Iodination: The pyrrolidine ring is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Ketone Formation: The iodinated pyrrolidine is then reacted with an acylating agent like acetyl chloride or acetic anhydride to introduce the ethanone group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(®-3-Iodo-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(®-3-Iodo-pyrrolidin-1-yl)-ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(®-3-Iodo-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and ethanone group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(®-3-Iodo-pyrrolidin-1-yl)-ethanone can be compared with other similar compounds, such as:

    1-(®-3-Bromo-pyrrolidin-1-yl)-ethanone: Similar structure but with a bromine atom instead of iodine.

    1-(®-3-Chloro-pyrrolidin-1-yl)-ethanone: Contains a chlorine atom instead of iodine.

    1-(®-3-Fluoro-pyrrolidin-1-yl)-ethanone: Features a fluorine atom in place of iodine.

The uniqueness of 1-(®-3-Iodo-pyrrolidin-1-yl)-ethanone lies in the specific reactivity and properties conferred by the iodine atom, which can influence its chemical behavior and biological activity.

Properties

IUPAC Name

1-[(3R)-3-iodopyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10INO/c1-5(9)8-3-2-6(7)4-8/h6H,2-4H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCWBWLVIQIHHI-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H](C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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